![molecular formula C14H22ClNO B2759981 tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride CAS No. 1158194-77-4](/img/structure/B2759981.png)
tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride is a specialty chemical compound used primarily in proteomics research. It has the molecular formula C14H22ClNO and a molecular weight of 255.78 . This compound is known for its unique structure, which includes an allyloxy group attached to a benzyl ring and a tert-butylamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride typically involves the reaction of 4-(allyloxy)benzyl chloride with tert-butylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is often purified using recrystallization or chromatography techniques to ensure high quality .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl ring can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(allyloxy)benzaldehyde or 4-(allyloxy)benzoic acid.
Reduction: Formation of N-(tert-butyl)cyclohexylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The allyloxy group allows for binding to certain proteins or enzymes, while the tert-butylamine group provides stability and enhances solubility. The compound can modulate various biochemical pathways, leading to its effects in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(tert-Butyl)benzylamine: Similar structure but lacks the allyloxy group.
4-(Allyloxy)benzyl chloride: Precursor in the synthesis of tert-butyl({[4-(prop-2-en-1-yloxy)phenyl]methyl})amine hydrochloride.
N-Benzyl-tert-butylamine: Used as a protected amine in organic synthesis.
Uniqueness
This compound is unique due to its combination of an allyloxy group and a tert-butylamine group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
2-methyl-N-[(4-prop-2-enoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-5-10-16-13-8-6-12(7-9-13)11-15-14(2,3)4;/h5-9,15H,1,10-11H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRLYLKOPWUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(C=C1)OCC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
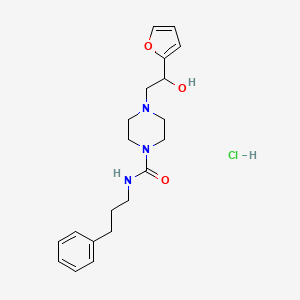
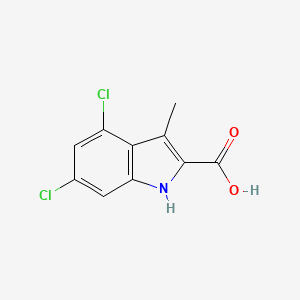
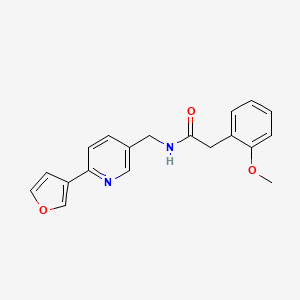
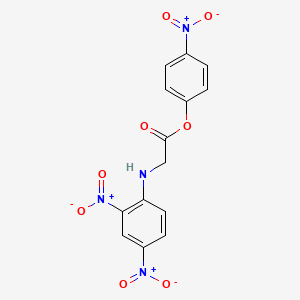
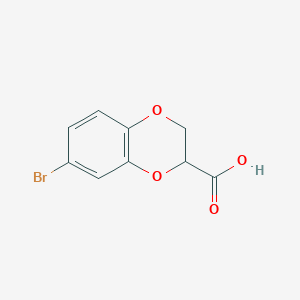
![2,4-difluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2759906.png)
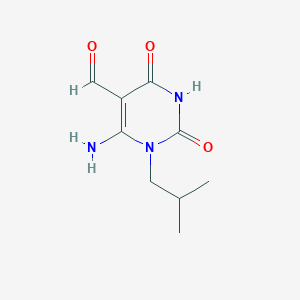
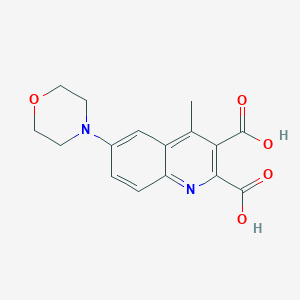
![N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide](/img/structure/B2759910.png)
![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2759913.png)

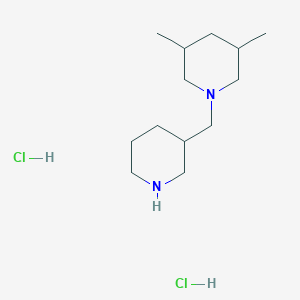
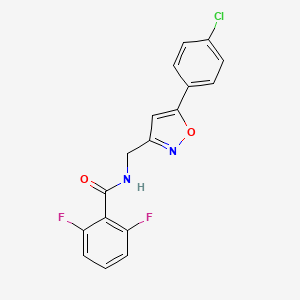
![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)
